Hydroxy Pioglitazone (M-VII) is a newly identified metabolite of the antidiabetic drug Pioglitazone. It is formed through the hydroxylation of Pioglitazone. [] While Pioglitazone itself is known for its antidiabetic effects primarily through activation of Peroxisome proliferator-activated receptor gamma (PPARγ), the specific pharmacological properties and potential therapeutic applications of Hydroxy Pioglitazone (M-VII) are still under investigation. [, ] This analysis will focus on the chemical and biochemical aspects of this metabolite.
Hydroxy Pioglitazone (M-VII) is a derivative of Pioglitazone, an oral antihyperglycemic agent primarily used for treating type 2 diabetes mellitus. As a thiazolidinedione, Hydroxy Pioglitazone selectively activates the peroxisome proliferator-activated receptor gamma (PPAR-gamma), which plays a crucial role in glucose and lipid metabolism. This compound has garnered interest due to its potential therapeutic benefits and unique pharmacological properties.
Hydroxy Pioglitazone is synthesized from Pioglitazone through various chemical processes. The compound's development has been documented in several scientific articles and patents, which detail its synthesis, properties, and applications in medicinal chemistry.
Hydroxy Pioglitazone is classified as a thiazolidinedione derivative, belonging to the broader category of antidiabetic medications. It is recognized for its ability to enhance insulin sensitivity and regulate blood glucose levels.
The synthesis of Hydroxy Pioglitazone involves several steps that typically include:
The synthetic route may involve various intermediates, which are characterized using techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry, and infrared spectroscopy to confirm their structures and purity .
The molecular structure of Hydroxy Pioglitazone features a thiazolidinedione core with hydroxyl functional groups attached at specific positions. This structure enhances its biological activity compared to its parent compound.
Hydroxy Pioglitazone can participate in various chemical reactions, including:
The reaction conditions such as temperature, solvent choice, and catalyst presence are critical for optimizing yield and purity during synthesis .
Hydroxy Pioglitazone exerts its pharmacological effects primarily through the activation of PPAR-gamma receptors. This activation leads to:
Studies have shown that Hydroxy Pioglitazone can significantly lower blood glucose levels in diabetic models by improving insulin signaling pathways .
Hydroxy Pioglitazone has several applications in scientific research:
Pioglitazone undergoes extensive hepatic metabolism via cytochrome P450 (CYP) enzymes to form multiple metabolites, with hydroxy pioglitazone (M-VII) representing a significant phase I metabolite. The primary enzymatic pathway involves CYP2C8-mediated oxidation, which accounts for approximately 70-80% of pioglitazone's initial biotransformation [4] [8]. A secondary pathway involves CYP3A4 isoenzymes, contributing to 15-20% of the metabolic turnover [4]. These enzymes facilitate the hydroxylation of the parent compound at distinct molecular sites, yielding positionally isomeric metabolites including M-VII.
The formation of M-VII specifically occurs through aliphatic hydroxylation at the ethyl moiety of the pyridinyl side chain, resulting in the 5-(2-hydroxyethyl) derivative [1] [7]. This metabolic step generates a chiral center, producing enantiomers whose relative abundances exhibit inter-individual variability due to genetic polymorphisms in CYP2C8. Pharmacokinetic studies demonstrate that CYP2C8 inhibitors (e.g., gemfibrozil) reduce M-VII formation by 40-60%, while inducers (e.g., rifampicin) accelerate its production by 1.8-2.5-fold [4]. This enzymatic sensitivity underscores CYP2C8's pivotal role in governing M-VII plasma concentrations.
Table 1: Key Metabolites of Pioglitazone and Their Metabolic Pathways
Metabolite | Chemical Designation | Primary CYP Enzyme | Molecular Weight (g/mol) |
---|---|---|---|
Pioglitazone (parent) | 5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | - | 356.4 |
Hydroxy Pioglitazone (M-VII) | 5-[[4-[2-[5-(2-Hydroxyethyl)-2-pyridinyl]ethoxy]phenyl]methyl]-2,4-thiazolidinedione | CYP2C8 | 372.4 |
Ketopioglitazone (M-III) | Oxidation product of M-IV | CYP3A4 | 370.4 |
Hydroxypioglitazone (M-IV) | Aliphatic hydroxylation product | CYP2C8/CYP3A4 | 372.4 |
The metabolic generation of M-VII occurs via competing biochemical pathways:
Direct Hydroxylative Pathway: This dominant route involves CYP2C8-mediated insertion of a hydroxyl group at the terminal carbon of pioglitazone's ethyl side chain, producing M-VII without intermediate oxidation steps. Advanced fragmentation techniques using electron-activated dissociation (EAD) mass spectrometry confirm this pathway by identifying characteristic product ions at m/z 356→338 (loss of H₂O) and m/z 356→267 (thiazolidinedione ring cleavage) [4].
Sequential Oxidative-Hydroxylative Pathway: An alternative minor pathway initiates with CYP3A4-catalyzed oxidation of the ethyl group to form an aldehyde intermediate, followed by aldehyde reductase-mediated reduction to yield M-VII. This route accounts for <15% of total M-VII formation and is detectable via transient aldehyde metabolites in hepatocyte incubations [4].
Comparative spectral analyses reveal that EAD provides superior structural characterization versus conventional collision-induced dissociation (CID). EAD generates 8-10 diagnostic fragment ions per metabolite versus CID's 3-5 ions, enabling unambiguous differentiation of M-VII from its isomers (M-II, M-IV) [4]. This analytical advantage is critical given that M-VII exhibits distinct pharmacokinetic activity compared to other hydroxy metabolites, with a relative potency factor of 0.58 compared to the parent pioglitazone based on PPAR-γ activation assays [3].
Significant interspecies differences exist in M-VII pharmacokinetics and metabolic clearance:
Table 2: Interspecies Variability in Hydroxy Pioglitazone (M-VII) Pharmacokinetics
Species | M-VII/Parent AUC Ratio | Primary Metabolizing Enzyme | Relative Formation Rate | Clearance Mechanism |
---|---|---|---|---|
Human | 1.8 ± 0.3 | CYP2C8 | 1.0 (reference) | Renal (65%) |
Rat | 0.4 ± 0.1 | CYP2C11 | 0.22 | Biliary (85%) |
Canine | 0.9 ± 0.2 | CYP2D15 | 0.50 | Renal (70%) |
Monkey | 1.2 ± 0.3 | CYP2C8-like | 0.67 | Renal (60%) |
Humans exhibit the highest metabolic yield of M-VII, with plasma concentrations reaching 822.3 ± 437.7 ng/mL following chronic pioglitazone administration (45 mg/day) [3]. This exceeds rodent concentrations by 3.1-fold due to differential CYP isoform expression – humans express high-affinity CYP2C8, whereas rats utilize lower-efficiency CYP2C11 [6]. Such variability necessitates careful translation of preclinical data, as murine models underestimate human-relevant M-VII exposure.
Allometric scaling models incorporating physiological parameters (hepatic blood flow, microsomal protein content) demonstrate that M-VII formation clearance correlates with body surface area across species (r²=0.89) [6]. However, humans exhibit atypically prolonged M-VII elimination (t₁/₂=16.4h) compared to rats (t₁/₂=5.1h) due to reduced renal clearance efficiency. This pharmacokinetic divergence highlights limitations of rodent models in predicting human metabolite exposure and supports using crossover primate studies for preclinical M-VII profiling [3] [6].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: